

5-(5-bromothiophen-2-yl)-1H-pyrazole CAS number lookup

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Compound of Interest

Compound Name: 5-(5-bromothiophen-2-yl)-1H-pyrazole

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Technical Guide: 5-(5-bromothiophen-2-yl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity **5-(5-bromothiophen-2-yl)-1H-pyrazole**, including its identification, synthesis, and a review of the biological activities characteristic of its structural class. This document is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery.

Compound Identification and Properties

5-(5-bromothiophen-2-yl)-1H-pyrazole is a heterocyclic compound containing both a pyrazole and a brominated thiophene ring. Such structures are of significant interest in medicinal chemistry due to the diverse biological activities associated with these moieties.

Property	Value	Source
CAS Number	166196-67-4	[1]
Molecular Formula	C ₇ H ₅ BrN ₂ S	[1]
Molecular Weight	229.1 g/mol	[1]
IUPAC Name	5-(5-bromothiophen-2-yl)-1H-pyrazole	[1]
Canonical SMILES	<chem>Brc1ccc(s1)c2cc[nH]n2</chem>	[1]
InChI Key	RBOKZFIVGFLORX-UHFFFAOYSA-N	[1]

Synthesis Methodology

The synthesis of 5-aryl-1H-pyrazoles, such as the title compound, is commonly achieved through a two-step process involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclocondensation reaction with hydrazine.

Experimental Protocol: A General Approach

Step 1: Synthesis of (E)-1-(5-bromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one (Chalcone Intermediate)

A common precursor for this type of pyrazole synthesis is an α,β -unsaturated ketone, or chalcone. This intermediate can be synthesized via the Claisen-Schmidt condensation of an appropriate methyl ketone with an aldehyde. For **5-(5-bromothiophen-2-yl)-1H-pyrazole**, the synthesis would logically start from 2-acetyl-5-bromothiophene.

- Reactants: 2-acetyl-5-bromothiophene and a suitable aldehyde (e.g., N,N-dimethylformamide dimethyl acetal, DMF-DMA) are used.
- Solvent: A high-boiling point solvent such as xylene or toluene is typically employed.
- Procedure:
 - Dissolve 2-acetyl-5-bromothiophene (1.0 eq) in the chosen solvent.

- Add N,N-dimethylformamide dimethyl acetal (1.2 eq).
- Reflux the mixture for 2-4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure to yield the crude chalcone intermediate.
- Purify the product by recrystallization from a suitable solvent like ethanol or by column chromatography.

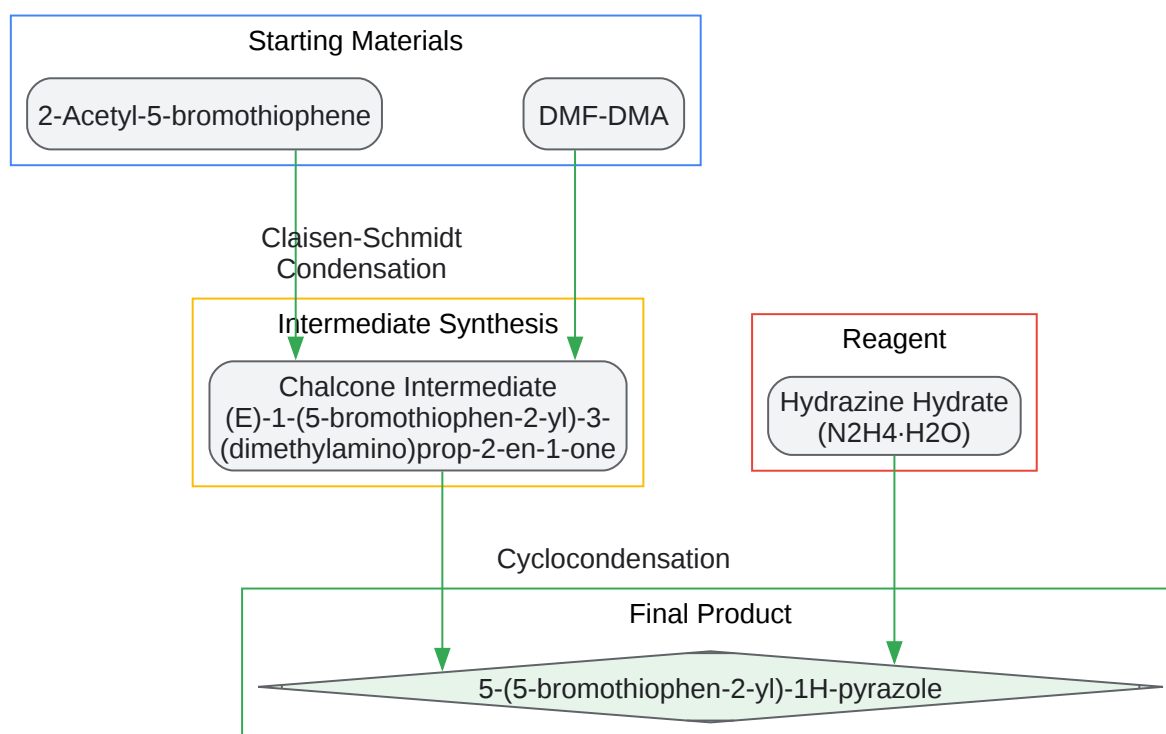
Step 2: Synthesis of **5-(5-bromothiophen-2-yl)-1H-pyrazole**

The pyrazole ring is formed by the reaction of the chalcone intermediate with hydrazine.

- Reactants: The synthesized chalcone intermediate and hydrazine hydrate.
- Solvent: A protic solvent such as ethanol or acetic acid is typically used.
- Procedure:
 - Dissolve the chalcone intermediate (1.0 eq) in the chosen solvent (e.g., ethanol).
 - Add hydrazine hydrate (1.1 - 1.5 eq) to the solution.
 - Reflux the mixture for 4-8 hours. The reaction should be monitored by TLC until the starting material is consumed.
 - After cooling, the reaction mixture is often poured into ice-cold water to precipitate the product.
 - The resulting solid is collected by filtration, washed with water, and dried.
 - The crude product can be purified by recrystallization from ethanol or another appropriate solvent to yield pure **5-(5-bromothiophen-2-yl)-1H-pyrazole**.

Synthesis Workflow Diagram

The logical flow of the synthesis is depicted in the diagram below, illustrating the transformation of starting materials into the final pyrazole compound.



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Caption: General synthetic pathway for **5-(5-bromothiophen-2-yl)-1H-pyrazole**.

Biological Activity Profile (Analog-Based)

While specific biological activity data for **5-(5-bromothiophen-2-yl)-1H-pyrazole** is not extensively available in the reviewed literature, the pyrazole and thiophene scaffolds are well-established pharmacophores. Research on structurally similar compounds provides insights into its potential therapeutic applications. The presence of a bromine atom may enhance lipophilicity and could positively influence antimicrobial activity.^[2]

Antimicrobial and Antifungal Activity

Pyrazole derivatives are known for their broad-spectrum antimicrobial and antifungal properties.[2][3] Studies on related compounds, such as 5-(5-nitrothiophen-2-yl)-4,5-dihydro-1H-pyrazole derivatives, have demonstrated selective activity against slow-growing mycobacteria, including *Mycobacterium tuberculosis*. [4] This suggests that the bromothiophene analog could be a candidate for antimicrobial screening.

Anticancer and Anti-inflammatory Potential

The pyrazole nucleus is a core component of several established drugs, including the anti-inflammatory drug celecoxib.[3] Numerous pyrazole derivatives have been synthesized and evaluated for anticancer and anti-inflammatory activities.[5][6] For example, certain pyrazole derivatives have shown cytotoxic activity against various human cancer cell lines.[5]

Quantitative Data for Analogous Compounds

The following table summarizes quantitative biological activity data for structurally related pyrazole and thiophene-pyrazole derivatives. It is critical to note that this data does not pertain to **5-(5-bromothiophen-2-yl)-1H-pyrazole** itself but to its analogs. This information is provided to illustrate the therapeutic potential of this class of compounds.

Compound Class / Analog	Biological Activity	Target / Cell Line	Measurement (IC ₅₀ / MIC)	Source
Pyrazole-Carboxamide Derivatives	Anticancer	Huh7, MCF7, HCT116	IC ₅₀ : 1.1 - 3.3 μ M	[5]
1-Acetyl-3,5-diphenyl-pyrazoles	Antitubercular	M. tuberculosis H37Rv	6.25 μ g/mL	[5]
Pyrazole-Sulfonamide Hybrids	Anticancer	Not Specified	IC ₅₀ : 2.14 μ g/mL	[6]
Pyrazole Derivatives	Antifungal	M. audouinii	MIC: 0.5 μ g/mL	[7]
Pyrazole Derivatives	Antibacterial	E. coli	MIC: 0.25 μ g/mL	[7]
5-(5-nitrothiophen-2-yl)-pyrazoles	Antitubercular	M. tuberculosis H37Rv	Not specified	[4]

Conclusion and Future Directions

5-(5-bromothiophen-2-yl)-1H-pyrazole is a readily synthesizable heterocyclic compound. While direct biological data is sparse, the well-documented activities of the pyrazole and thiophene pharmacophores suggest that this compound warrants investigation for a range of therapeutic applications, particularly as an antimicrobial, anti-inflammatory, or anticancer agent. Future research should focus on the synthesis and subsequent biological screening of this specific molecule to determine its activity profile and potential as a lead compound in drug development programs. The synthetic route outlined provides a clear pathway for obtaining the necessary quantities for such studies.

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